
4-(Benzyloxy)-3,5-dimethylphenol
Overview
Description
4-(Benzyloxy)-3,5-dimethylphenol is an organic compound belonging to the phenol family. It is characterized by a benzyl group attached to the oxygen atom of a phenol ring, which also has two methyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3,5-dimethylphenol typically involves the reaction of 3,5-dimethylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl group or the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(Benzyloxy)-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its depigmenting effects in the treatment of skin conditions like vitiligo.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3,5-dimethylphenol involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it interferes with the enzyme’s activity, reducing melanin production . The compound may also exert its effects through the modulation of oxidative stress pathways and the inhibition of free radical formation.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethylphenol: Lacks the benzyloxy group.
4-Benzyloxy-3,5-dimethylbenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
4-(Benzyloxy)-3,5-dimethylphenol is unique due to the presence of both the benzyloxy group and the methyl groups at specific positions on the phenol ring. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
Overview
4-(Benzyloxy)-3,5-dimethylphenol is an organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a unique structure that includes a benzyl ether moiety on a phenolic ring, which significantly influences its biochemical interactions and potential therapeutic applications.
- IUPAC Name : 3,5-dimethyl-4-phenylmethoxyphenol
- Molecular Formula : C15H16O2
- CAS Number : 147351-66-4
The compound is synthesized through the reaction of 3,5-dimethylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions using solvents like acetone or ethanol.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that phenolic compounds can effectively reduce lipid peroxidation and enhance cellular antioxidant defenses .
Tyrosinase Inhibition
One of the most notable biological activities of this compound is its role as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in melanin biosynthesis; thus, its inhibition can be beneficial for treating hyperpigmentation disorders such as vitiligo and melasma. Experimental data demonstrate that this compound competes with substrates for the active site of tyrosinase, leading to decreased melanin production .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Interaction : As a tyrosinase inhibitor, it binds to the enzyme's active site, preventing substrate conversion into melanin.
- Antioxidant Activity : The compound donates hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly reduced melanin synthesis in B16 melanoma cells by inhibiting tyrosinase activity. The IC50 value (the concentration required to inhibit 50% of enzyme activity) was determined to be in the low micromolar range .
- Antioxidant Efficacy : In a comparative study with other phenolic compounds, this compound showed superior antioxidant capacity as measured by DPPH radical scavenging assays. The results indicated a higher reduction percentage compared to standard antioxidants like ascorbic acid .
Comparative Analysis
Compound | Tyrosinase Inhibition (IC50) | Antioxidant Activity (%) |
---|---|---|
This compound | Low µM range | High |
Hydroquinone | Low µM range | Moderate |
Kojic Acid | Moderate µM range | High |
Properties
IUPAC Name |
3,5-dimethyl-4-phenylmethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-8-14(16)9-12(2)15(11)17-10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVNWWINKAXHMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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